molecular formula C16H13F3N2 B2945202 1-[(4-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole CAS No. 478030-37-4

1-[(4-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole

Cat. No.: B2945202
CAS No.: 478030-37-4
M. Wt: 290.289
InChI Key: HADOWRHHLQMINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Scientific Research Applications

1-[(4-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole typically involves the reaction of ortho-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps for purification and crystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole derivatives with reduced functional groups.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Phenylbenzimidazole: Known for its anticancer properties.

    4-Methylbenzimidazole: Studied for its antimicrobial activity.

Uniqueness

1-[(4-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole is unique due to the presence of both a trifluoromethyl group and a 4-methylphenyl group. These substituents enhance its biological activity and make it a valuable compound for research and development in medicinal chemistry .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2/c1-11-6-8-12(9-7-11)10-21-14-5-3-2-4-13(14)20-15(21)16(17,18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADOWRHHLQMINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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